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2-(2,5-Diaminoanilino)ethanol;sulfate

Cat. No.: B13755550
M. Wt: 263.27 g/mol
InChI Key: KEMGGVCZKMUWBL-UHFFFAOYSA-L
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Description

Historical Context and Discovery of 2-(2,5-Diaminoanilino)ethanol;sulfate (B86663) and Related Analogs

The history of 2-(2,5-Diaminoanilino)ethanol;sulfate is intrinsically linked to the broader development of aniline (B41778) chemistry and the synthesis of its numerous derivatives. While specific historical records detailing the first synthesis of this exact compound are not widely documented, its origins can be traced through the evolution of synthetic methods for anilinoethanol and polysubstituted aniline compounds.

The synthesis of anilinoethanol derivatives dates back to early explorations in organic chemistry. One of the foundational methods for preparing 2-anilinoethanol (B49455) involves the base-catalyzed ring-opening of ethylene (B1197577) oxide with aniline. This nucleophilic substitution reaction, where the nitrogen atom of aniline attacks one of the carbon atoms of the ethylene oxide ring, has been a staple in organic synthesis. guidechem.com

Another common laboratory and industrial method involves the reaction of aniline with chloroacetic acid followed by reduction. guidechem.com These early synthetic routes laid the groundwork for the preparation of more complex derivatives, including those with multiple substituents on the aniline ring. The characterization of these early compounds relied on classical methods such as melting point determination, boiling point, and elemental analysis.

A general synthesis for 2,5-diamino phenyl ethanol (B145695) involves the reduction of a nitro group. One documented method utilizes the reaction of 2-amino-5-nitro phenyl ethanol with hydrazine (B178648) hydrate (B1144303) in the presence of a magnetic solid base catalyst. The resulting 2,5-diamino phenyl ethanol can then be converted to its sulfate salt by reacting it with sulfuric acid. google.com

Aniline and its derivatives have been pivotal in the development of industrial chemistry, particularly in the dye and polymer industries. researchgate.net The interest in polysubstituted anilines grew as chemists sought to modify the properties of aniline-based compounds to achieve specific functionalities. The introduction of multiple substituents on the aniline ring can significantly alter the electronic and steric properties of the molecule, influencing its color, reactivity, and potential applications.

Research into polysubstituted anilines has been driven by their utility as intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials with specific optical or electronic properties. chemistryworld.com The aminoethanol side chain adds another layer of functionality, providing a hydroxyl group that can participate in further reactions, such as esterification or etherification, and can also influence the solubility and coordination properties of the molecule.

Structural Significance of the this compound Moiety in Organic Chemistry

The structure of this compound is characterized by several key features that contribute to its chemical reactivity and potential applications. The molecule consists of an ethanol backbone with an aniline group substituted at the second carbon. guidechem.com The aniline ring itself is substituted with two amino groups at the 2 and 5 positions.

The presence of three amino groups with varying basicity and nucleophilicity, along with a primary alcohol, makes this molecule a versatile building block in organic synthesis. The spatial arrangement of these functional groups allows for the potential formation of complex heterocyclic structures and coordination complexes. The sulfate salt form enhances the compound's stability and water solubility.

Overview of Research Trajectories for this compound and its Derivatives

While specific research dedicated solely to this compound is not extensively published, the research trajectories for its parent compound and related derivatives can be inferred. A significant area of application for diaminophenols and their derivatives is in the formulation of hair dyes. The diamino functionality allows for oxidative coupling reactions that lead to the formation of colored molecules.

A patent describes the synthesis of 2,5-diaminophenylethanol sulfate and its application in anti-allergic hair dyes. google.com This suggests a key research trajectory for this compound is within the cosmetics and personal care industry.

Furthermore, the general class of anilinoethanol derivatives finds use as intermediates in the synthesis of more complex molecules, including pharmaceuticals. guidechem.com The structural motifs present in 2-(2,5-Diaminoanilino)ethanol could be of interest in medicinal chemistry for the development of new therapeutic agents.

Interdisciplinary Relevance of this compound in Chemical Sciences

The interdisciplinary relevance of this compound stems from its potential applications in various fields of chemistry. In materials science, aniline derivatives are precursors to conducting polymers like polyaniline. The presence of multiple amino groups and a hydroxyl group in this compound could be exploited to create novel polymers with tailored properties.

In coordination chemistry, the multiple nitrogen and oxygen donor atoms make 2-(2,5-Diaminoanilino)ethanol a potential ligand for the formation of metal complexes. These complexes could have interesting catalytic or magnetic properties.

The study of such polysubstituted anilines also contributes to a fundamental understanding of structure-property relationships in organic molecules, which is a cornerstone of physical organic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13N3O5S-2 B13755550 2-(2,5-Diaminoanilino)ethanol;sulfate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13N3O5S-2

Molecular Weight

263.27 g/mol

IUPAC Name

2-(2,5-diaminoanilino)ethanol;sulfate

InChI

InChI=1S/C8H13N3O.H2O4S/c9-6-1-2-7(10)8(5-6)11-3-4-12;1-5(2,3)4/h1-2,5,11-12H,3-4,9-10H2;(H2,1,2,3,4)/p-2

InChI Key

KEMGGVCZKMUWBL-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=C(C=C1N)NCCO)N.[O-]S(=O)(=O)[O-]

Origin of Product

United States

Synthetic Strategies and Methodologies for 2 2,5 Diaminoanilino Ethanol;sulfate

Retrosynthetic Analysis of 2-(2,5-Diaminoanilino)ethanol;sulfate (B86663)

A retrosynthetic analysis of 2-(2,5-Diaminoanilino)ethanol;sulfate reveals a logical pathway for its synthesis by disconnecting the target molecule at key functional groups. The primary disconnection is at the sulfate salt, which simplifies the target to the free base, 2-(2,5-Diaminoanilino)ethanol.

The next logical disconnection is the C-N bond linking the ethanolamine (B43304) moiety to the phenylenediamine ring. This suggests a precursor like 2,5-diaminophenylamine (p-phenylenediamine) and a suitable two-carbon electrophile with a hydroxyl group. However, a more common industrial approach involves building the substitutions onto a simpler benzene (B151609) precursor.

A more practical retrosynthesis focuses on the amino groups. The two amino groups on the benzene ring can be traced back to nitro groups, which are readily introduced via electrophilic aromatic nitration and subsequently reduced. This points to a key intermediate such as a dinitro-substituted aniline (B41778) derivative. Following this logic, the synthesis can be designed to start from a simple, commercially available aromatic compound. For instance, a plausible synthetic route starts with ortho-nitrotoluene, which undergoes a series of functional group interconversions including carboxylation, acetylation, nitration, esterification, reduction, and hydrolysis before the final salt formation. google.com

Classical Synthetic Routes to this compound

Classical synthetic routes are characterized by well-established, stepwise transformations to build the target molecule. These often involve nitration, reduction, and salt formation steps.

Amination Reactions in the Synthesis of this compound

Amination, the formation of carbon-nitrogen bonds, is fundamental to constructing the arylamine core of the target molecule. researchgate.net While direct C-H amination of arenes is a modern strategy, classical syntheses typically rely on the reduction of nitro groups or nucleophilic substitution reactions. researchgate.netorganic-chemistry.org In the context of this compound synthesis, the primary amino groups on the aromatic ring are typically installed via the reduction of precursor nitro compounds, a method that circumvents the challenges of direct multi-amination of an activated ring. google.com The formation of the secondary amine (the anilino group) can be conceptualized through reductive amination, where a carbonyl group is converted to an amine via an imine intermediate. wikipedia.org

Reductive Pathways to Diaminoanilino Moieties

The reduction of nitroarenes is a cornerstone of aniline synthesis and is a critical step in forming the diaminoanilino moiety. researchgate.net This transformation is typically achieved through catalytic hydrogenation or chemical reduction.

One documented pathway involves starting with 2-amino-5-nitrophenylethanol (B12443892). The nitro group in this intermediate is reduced to an amine to yield the final 2,5-diaminophenylethanol. This reduction can be effectively carried out using hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst. google.com Another comprehensive synthesis starts from ortho-nitrotoluene and proceeds through a 5-nitro-2-amino-benzene ethanol (B145695) intermediate. google.com The reduction of this nitro compound is achieved via catalytic hydrogenation, using a Palladium-on-Carbon (Pd/C) catalyst under a hydrogen atmosphere. google.com This method is widely used due to its high efficiency and the clean nature of the reaction, which produces water as the primary byproduct. researchgate.net

Interactive Data Table: Comparison of Reductive Methods

Precursor CompoundReducing AgentCatalystTemperatureYieldSource
2-Amino-5-nitrophenylethanolHydrazine HydrateMagnetic Solid Base50-100 °C82-87% google.com
5-Nitro-2-aminophenylethanolHydrogen (1MPa)5% Pd/C50-55 °C>90% google.com

Sulfonation and Salt Formation Techniques for this compound

The final step in the synthesis is the formation of the sulfate salt. Aromatic amines are often converted into their sulfate salts to improve stability, and handling, and in some cases, to facilitate purification. The process involves treating the synthesized free base, 2-(2,5-Diaminoanilino)ethanol, with concentrated sulfuric acid. google.com

This is a straightforward acid-base reaction where the acidic sulfuric acid protonates the basic amino groups of the aniline derivative. The reaction is typically exothermic. google.com In the documented syntheses, after the final reduction step, the resulting 2,5-diamino benzene ethanol solution is cooled, and sulfuric acid is added slowly to precipitate the desired sulfate salt, which is then isolated by filtration and dried. google.comgoogle.com This classical "baking" process, though simple, is effective for producing stable amine sulfonates. google.comwikipedia.org The sulfonation of aromatic amines can also refer to the electrophilic substitution of a hydrogen atom on the aromatic ring with a sulfonic acid group (−SO3H), a reversible reaction often carried out with heated sulfuric acid. wikipedia.orgopenochem.org However, in this specific synthesis, the goal is salt formation rather than ring sulfonation. google.comgoogle.com

Table: Salt Formation Conditions

Amine PrecursorReagentConditionsOutcomeSource
2,5-Diamino benzene ethanolSulfuric AcidCooled ethanol/methanol (B129727) solutionPrecipitation of white solid google.comgoogle.com
Aniline (general)Sulfuric AcidMixing, often exothermicFormation of aniline hydrogen sulfate google.com

Modern and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the use of greener and more efficient methods, focusing on principles such as atom economy, use of catalysts, and avoidance of hazardous reagents. nih.govmdpi.comresearchgate.net These principles can be applied to the synthesis of this compound to improve its environmental footprint and cost-effectiveness.

Catalytic Methods for this compound Production

Catalysis is a key pillar of green chemistry, offering pathways to increase reaction efficiency, reduce waste, and allow for milder reaction conditions. nih.govmdpi.com The synthesis of this compound benefits significantly from catalytic methods, particularly in the reduction steps.

The catalytic hydrogenation of the nitro-group precursor using a heterogeneous catalyst like Palladium on Carbon (Pd/C) is a prime example. google.com This method offers high yields and selectivity, and the catalyst can be recovered and potentially reused, aligning with green chemistry principles. rsc.org

An alternative catalytic approach involves the reduction of 2-amino-5-nitrophenylethanol using hydrazine hydrate in the presence of a magnetic solid base catalyst. google.com This method avoids the need for high-pressure hydrogen gas, potentially simplifying the required reactor setup. The use of a magnetic catalyst could also facilitate easy separation and recovery from the reaction mixture. The development of efficient catalysts is crucial for the direct amination of aromatic compounds, which represents an ongoing area of research to create more atom-economical routes to arylamines. nih.govmdpi.com

Flow Chemistry and Continuous Synthesis of this compound

The application of flow chemistry and continuous manufacturing processes represents a significant advancement in modern chemical synthesis, offering improvements in safety, efficiency, and scalability. While specific literature detailing the flow synthesis of this compound is not extensively published, the principles of this technology have been successfully applied to the production of structurally related compounds and intermediates. researchgate.net

Solvent-Free and Environmentally Benign Syntheses of this compound

A notable advancement in the synthesis of this compound is the development of an environmentally benign process that reduces waste and simplifies the production workflow. google.com A key innovation in this area is the use of a magnetic solid base catalyst for the reduction of the precursor, 2-amino-5-nitrophenyl ethanol. google.com This method employs hydrazine hydrate as the reducing agent, offering a greener alternative to traditional reduction techniques. google.com

The primary advantages of this "green" process include:

Catalyst Reusability: The use of a magnetic solid base catalyst allows for easier separation and potential recycling, reducing catalyst waste. google.com

Reduced Emissions: The process is designed to decrease the emission of industrial wastes (referred to as "three wastes"). google.com

Improved Product Quality: The technique has been shown to improve both the yield and purity of the final product, making it suitable for industrial production. google.com

The reaction typically involves heating the 2-amino-5-nitrophenyl ethanol in ethanol with the magnetic solid base catalyst, followed by the slow addition of hydrazine hydrate. After the reaction is complete, the product is isolated as its sulfate salt by filtration and cooling. google.com

Optimization of Reaction Conditions and Yield for this compound Synthesis

The optimization of reaction parameters is critical for maximizing the yield and purity of this compound. Research has focused on variables such as reaction temperature, reaction time, and the molar ratios of reactants and catalysts. google.com

A patented method for the synthesis of 2,5-diamino phenyl ethanol provides insight into the optimization of the reduction of 2-amino-5-nitrophenyl ethanol using hydrazine hydrate and a magnetic solid base catalyst. google.com The reaction temperature is maintained between 0°C and 100°C, with a preferred range of 30°C to 50°C. google.com The reaction time can vary from 0.5 to 20 hours, with a preferred duration of 3 to 8 hours. google.com The final product is isolated as a white solid after salification with sulfuric acid. google.com

The following table summarizes the results from different reaction conditions, demonstrating the impact of optimizing these parameters on the product yield.

Molar Ratio (Precursor:Hydrazine Hydrate)Catalyst Loading (% mole)Temperature (°C)Reaction Time (hours)Yield (%)
1:101%502087
1:310%50585
1:25%1001082

This data is derived from a synthetic method for 2,5-diamino phenyl ethanol, which is subsequently converted to its sulfate salt. google.com

Synthesis of Stereoisomers and Chiral Derivatives of this compound

The ethanol moiety of 2-(2,5-Diaminoanilino)ethanol contains a chiral center, making the synthesis of specific stereoisomers and chiral derivatives a topic of interest. While direct methods for the chiral synthesis of this specific compound are not widely detailed, general strategies for producing chiral amino alcohols can be applied. mdpi.com

One established approach involves starting from a readily available chiral precursor. For instance, chiral monooxazolines have been synthesized from a key secondary amino alcohol intermediate, which was itself derived in four steps from an isosorbide-derived epoxide. mdpi.com This strategy highlights a potential pathway where a chiral epoxide can be used to generate a stereochemically defined amino alcohol. mdpi.com This chiral amino alcohol could then, in principle, serve as a building block for synthesizing enantiomerically pure derivatives of 2-(2,5-Diaminoanilino)ethanol. The synthesis of such chiral derivatives is crucial for applications where stereochemistry plays a critical role. mdpi.com

Reaction Mechanisms and Chemical Transformations of 2 2,5 Diaminoanilino Ethanol;sulfate

Reactivity Profiles of the Amine and Hydroxyl Functional Groups in 2-(2,5-Diaminoanilino)ethanol;sulfate (B86663)

Aromatic Amine Groups: The two primary aromatic amine groups attached directly to the benzene (B151609) ring are analogous to those in p-phenylenediamine (B122844). These groups are strong activating groups for electrophilic aromatic substitution and are readily susceptible to oxidation. Their nucleophilicity is influenced by the electron-donating nature of the other substituents on the ring.

Secondary Aliphatic Amine Group: The secondary amine linking the phenylenediamine core to the ethanol (B145695) moiety exhibits higher basicity and nucleophilicity compared to the aromatic amines. This is due to the electron-donating effect of the alkyl group and the absence of resonance delocalization of the lone pair into the aromatic ring.

Primary Hydroxyl Group: The primary hydroxyl group behaves as a typical alcohol. It can act as a nucleophile, particularly when deprotonated, and can undergo esterification, etherification, and oxidation reactions.

The relative reactivity of these groups is dependent on the reaction conditions, such as pH and the nature of the electrophile or oxidant. In acidic conditions, the amine groups will be protonated, reducing their nucleophilicity.

Table 1: Predicted Reactivity of Functional Groups in 2-(2,5-Diaminoanilino)ethanol;sulfate

Functional GroupPredicted ReactivityPotential Reactions
Primary Aromatic AminesHigh nucleophilicity, susceptible to oxidationElectrophilic aromatic substitution, diazotization, acylation, alkylation, oxidative coupling
Secondary Aliphatic AmineHigher nucleophilicity and basicity than aromatic aminesAcylation, alkylation, formation of nitrosamines
Primary Hydroxyl GroupNucleophilic, can be oxidizedEsterification, etherification, oxidation to aldehyde or carboxylic acid

Electrophilic and Nucleophilic Reactions Involving this compound

Nucleophilic Character: The lone pairs of electrons on the nitrogen and oxygen atoms make this compound a potent nucleophile. The secondary amine is generally the most nucleophilic site for reactions with alkyl halides or acyl halides. The primary aromatic amines and the hydroxyl group also participate in nucleophilic attacks, with their relative reactivity depending on steric hindrance and reaction conditions.

Electrophilic Aromatic Substitution: The aromatic ring is highly activated towards electrophilic substitution due to the presence of three electron-donating groups (two amino and one aminoethanol). These groups are ortho, para-directing. The substitution pattern will be influenced by the steric bulk of the existing substituents and the incoming electrophile.

Formation of Derivatives and Conjugates of this compound

Acylation: The amine and hydroxyl groups of this compound are expected to react readily with acylating agents such as acid chlorides and anhydrides to form amides and esters, respectively. The more nucleophilic secondary amine is likely to be acylated preferentially under neutral or slightly basic conditions. Complete acylation of all amine and hydroxyl groups can be achieved with an excess of the acylating agent and appropriate catalysts.

Alkylation: Alkylation of the amine groups can occur with alkyl halides. The secondary amine is again expected to be the most reactive site. Polyalkylation is a potential side reaction, leading to the formation of quaternary ammonium (B1175870) salts. The hydroxyl group can be alkylated to form an ether, typically under basic conditions to generate the more nucleophilic alkoxide.

Table 2: Predicted Acylation and Alkylation Products of this compound

ReagentFunctional Group ReactingPredicted Product
Acetyl ChlorideSecondary AmineN-acetyl derivative
Acetic Anhydride (B1165640)Primary Aromatic Amines, Hydroxyl GroupDiacetyl (amines) and O-acetyl (hydroxyl) derivatives
Methyl IodideSecondary AmineN-methyl derivative
Benzyl Bromide (with base)Hydroxyl GroupO-benzyl ether derivative

The presence of multiple functional groups in a specific spatial arrangement allows for the potential of intramolecular cyclization reactions to form heterocyclic compounds. For instance, reaction with a dicarbonyl compound could lead to the formation of a diazepine (B8756704) or a quinoxaline (B1680401) derivative, depending on the reaction conditions and the regioselectivity of the cyclization. Dehydration of the ethanolamine (B43304) side chain under acidic conditions could potentially lead to the formation of a cyclic ether, though this is less likely than reactions involving the more nucleophilic amine groups.

Derivatives of p-phenylenediamine are known to undergo oxidative polymerization to form conductive polymers. It is highly probable that this compound can also be polymerized through oxidative coupling of the aromatic amine groups. The resulting polymer would be a derivative of polyaniline, with the N-(2-hydroxyethyl) groups providing increased solubility and functionality to the polymer chain. The polymerization can be initiated chemically, using oxidants like ammonium persulfate, or electrochemically. The properties of the resulting polymer, such as conductivity and processability, would be influenced by the presence of the hydroxyethyl (B10761427) side chains.

Mechanistic Studies of this compound Degradation Pathways (Chemical Stability)

The chemical stability of this compound is expected to be limited, primarily due to the susceptibility of the p-phenylenediamine core to oxidation.

Oxidation: Exposure to air and light can lead to the oxidation of the aromatic amine groups, forming colored quinone-imine species. This process is often autocatalytic and leads to the gradual darkening of the compound. The oxidation can proceed through a series of one-electron steps, forming radical cations as intermediates.

Hydrolysis: While the ether and amide bonds that could be formed from this molecule would be susceptible to hydrolysis, the parent molecule itself is generally stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, degradation of the side chain could potentially occur, although oxidation is likely to be the more significant degradation pathway. Studies on related N,N-bis(2-hydroxyethyl)-p-phenylenediamine sulfate have shown it to be stable in aqueous solutions for extended periods when protected from light and stored at low temperatures.

Role of the Sulfate Counterion in the Reactivity and Stability of this compound

The stability and reactivity of aromatic amines, such as 2-(2,5-diaminoanilino)ethanol, are critical factors in their practical applications, particularly in industries like hair dyeing where color consistency and product shelf-life are paramount. The free base form of many p-phenylenediamine derivatives is known to be unstable, readily undergoing oxidation upon exposure to air. This degradation can lead to a loss of efficacy and the formation of undesired byproducts. Consequently, 2-(2,5-diaminoanilino)ethanol is typically used in its sulfate salt form to enhance its stability.

The primary role of the sulfate counterion is to improve the stability of the compound by protecting the vulnerable amino groups from oxidation. Aromatic amines are susceptible to oxidation, a process that can be initiated by atmospheric oxygen, especially in the presence of light or metal ions. The amino groups on the benzene ring are electron-donating, which activates the ring and makes the compound susceptible to oxidative degradation. This process often leads to the formation of colored quinone-imine species and further polymerization, rendering the compound ineffective for its intended use, such as in hair dyes.

By forming a salt with sulfuric acid, the amino groups of 2-(2,5-diaminoanilino)ethanol are protonated. This protonation significantly reduces the electron-donating nature of the amino groups, thereby deactivating the aromatic ring towards oxidation. The resulting ammonium salt is more resistant to aerial oxidation, which translates to a longer shelf-life and greater stability during storage. A patent for a similar compound, 1-(2,5-diaminophenyl)ethanol, explicitly states that the free base oxidizes and loses its dyeing ability during prolonged storage, even in dark and sealed containers, necessitating its use in a salt form. google.com

The presence of the sulfate counterion also influences the compound's solubility. While the free base may have limited solubility in aqueous formulations, the sulfate salt generally exhibits improved water solubility. This is a crucial property for applications such as hair dyes, which are typically aqueous-based systems.

In the context of its application in oxidative hair dyes, the stable sulfate salt is mixed with an oxidizing agent (like hydrogen peroxide) and an alkalizing agent at the time of use. The alkalizing agent deprotonates the ammonium groups, liberating the free amine. The free amine is the active species that then undergoes oxidation and coupling reactions to form the desired hair color. Therefore, the sulfate counterion acts as a temporary protecting group that is removed in situ to initiate the dyeing process.

While specific kinetic studies on the stability of this compound are not extensively available in the public domain, the widespread use of this salt form in commercial products underscores its enhanced stability compared to the free base. The general principles of aromatic amine chemistry and the documented instability of similar free bases provide a strong scientific basis for the stabilizing role of the sulfate counterion.

Below is a table summarizing the influence of the sulfate counterion on the properties of 2-(2,5-diaminoanilino)ethanol.

Property2-(2,5-Diaminoanilino)ethanol (Free Base)This compound (Sulfate Salt)Rationale for Difference
Oxidative Stability Low; susceptible to air oxidation.High; significantly more stable during storage.Protonation of amino groups reduces electron density on the aromatic ring, decreasing susceptibility to oxidation.
Reactivity High (as a free amine).Low (as a salt); requires deprotonation to become reactive.The protonated amino groups are less nucleophilic and less reactive towards electrophiles.
Aqueous Solubility Variable, often lower.Generally higher.The ionic nature of the salt enhances its solubility in polar solvents like water.
Shelf-Life Short, especially when exposed to air and light.Extended, allowing for practical commercial use.Increased stability against oxidative degradation leads to a longer product lifetime.

Theoretical and Computational Investigations of 2 2,5 Diaminoanilino Ethanol;sulfate

Quantum Chemical Calculations of 2-(2,5-Diaminoanilino)ethanol;sulfate (B86663)

Quantum chemical calculations are fundamental to understanding a molecule's behavior at the electronic level. For a molecule like 2-(2,5-Diaminoanilino)ethanol;sulfate, methods such as Density Functional Theory (DFT) or Hartree-Fock (HF) would be employed to elucidate its properties.

A primary goal of quantum chemical calculations would be to determine the electronic structure of the molecule. This involves mapping the distribution of electrons and defining the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For this compound, the presence of amino groups and the phenyl ring would be expected to be the primary sites of the HOMO and LUMO, respectively.

Hypothetical Data on Molecular Orbitals of this compound This table is for illustrative purposes to show how data would be presented if available from computational studies.

Parameter Hypothetical Value (eV) Significance
HOMO Energy -5.8 Energy of the outermost electron orbital; relates to electron-donating ability.
LUMO Energy -1.2 Energy of the lowest empty orbital; relates to electron-accepting ability.

The flexibility of the ethanol (B145695) side chain and its attachment to the aniline (B41778) ring allows for multiple spatial arrangements, or conformations. A computational conformational analysis would involve calculating the potential energy of the molecule as a function of its dihedral angles. This process identifies the most stable, low-energy conformations (global and local minima) and the energy barriers required to transition between them. Understanding the preferred conformations is vital as it dictates how the molecule interacts with its environment.

Quantum chemical calculations can predict the vibrational frequencies of a molecule. These frequencies correspond to the stretching, bending, and twisting of chemical bonds. The results can be used to simulate theoretical infrared (IR) and Raman spectra. By comparing these predicted spectra with experimentally obtained spectra, researchers can confirm the molecule's structure and the accuracy of the computational model. Key vibrational modes for this compound would include N-H stretching from the amino groups, O-H stretching from the ethanol group, and C=C stretching within the aromatic ring.

Molecular Dynamics Simulations of this compound in Various Environments

While specific simulations for this compound are not published, molecular dynamics (MD) is a powerful tool to study the behavior of molecules over time. mdpi.comnih.gov An MD simulation would model the molecule's interactions with solvent molecules (e.g., water or ethanol) by solving Newton's equations of motion for every atom in the system. mdpi.com Such simulations could reveal how the molecule solvates, its diffusion characteristics, and how it forms hydrogen bonds with its surroundings, providing insights into its solubility and transport properties. nih.gov

Prediction of Reactivity and Reaction Pathways for this compound Using Computational Methods

Computational methods can be used to predict where and how a molecule is likely to react. By analyzing the electronic properties calculated through quantum mechanics (such as electrostatic potential maps and molecular orbital distributions), potential sites for electrophilic or nucleophilic attack can be identified. The presence of two amino groups on the phenyl ring suggests these would be primary sites for reactions like electrophilic substitution. mdpi.com Computational chemistry can also be used to model entire reaction pathways, calculating the energies of reactants, transition states, and products to determine the feasibility and kinetics of a proposed chemical reaction.

Advanced Analytical Methodologies for the Characterization and Quantification of 2 2,5 Diaminoanilino Ethanol;sulfate

Spectroscopic Techniques for Structural Elucidation of 2-(2,5-Diaminoanilino)ethanol;sulfate (B86663)

Spectroscopic methods are indispensable for probing the molecular structure of 2-(2,5-Diaminoanilino)ethanol;sulfate, providing detailed information about its atomic composition, connectivity, and the chemical environment of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule in solution. For this compound, both ¹H and ¹³C NMR would provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. The aromatic protons on the substituted benzene (B151609) ring would likely appear as complex multiplets in the downfield region (typically δ 6.0-8.0 ppm). The protons of the ethanol (B145695) side chain would present as distinct signals, with the methylene (B1212753) group adjacent to the hydroxyl group and the methylene group attached to the aniline (B41778) nitrogen showing characteristic chemical shifts and splitting patterns. The protons of the two primary amino groups and the secondary amine would likely appear as broad singlets, and their chemical shifts could be sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The aromatic carbons would resonate in the δ 100-150 ppm range, with carbons attached to nitrogen atoms shifted further downfield. The carbons of the ethanol side chain would appear in the upfield region. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could be employed to differentiate between CH, CH₂, and CH₃ groups, further aiding in the complete assignment of the carbon skeleton.

Expected ¹H and ¹³C NMR Data:

Assignment Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm)
Aromatic CH6.0 - 7.5110 - 130
Aromatic C-NH₂-135 - 150
Aromatic C-NH-130 - 145
Aromatic C-CH₂-125 - 140
-NH₂3.5 - 5.0 (broad)-
-NH-5.0 - 6.5 (broad)-
-CH₂-N3.1 - 3.545 - 55
-CH₂-OH3.6 - 4.060 - 70
-OHVariable (broad)-

Note: The expected chemical shifts are estimations based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) Techniques for this compound

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be suitable.

The mass spectrum would be expected to show a molecular ion peak corresponding to the free base, 2-(2,5-diaminoanilino)ethanol. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula with high accuracy. Tandem mass spectrometry (MS/MS) experiments would involve the fragmentation of the molecular ion, yielding a characteristic pattern of fragment ions that can be used to confirm the structure of the molecule. Expected fragmentation pathways would include the loss of the ethanol side chain and cleavages within the aromatic ring system.

Expected Mass Spectrometry Data:

Ion Expected m/z Description
[M+H]⁺182.1131Molecular ion of the free base
[M-OH]⁺165.1005Loss of the hydroxyl group
[M-CH₂OH]⁺151.0849Loss of the hydroxymethyl group

Note: The expected m/z values are calculated for the protonated free base C₈H₁₂N₃O.

Infrared (IR) and Raman Spectroscopy in the Analysis of this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary and secondary amino groups (typically in the 3300-3500 cm⁻¹ region), O-H stretching of the alcohol (a broad band around 3200-3600 cm⁻¹), C-H stretching of the aromatic ring and the alkyl chain (around 2850-3100 cm⁻¹), N-H bending (around 1590-1650 cm⁻¹), and C-N and C-O stretching vibrations in the fingerprint region (1000-1400 cm⁻¹). The presence of the sulfate counter-ion would be indicated by strong S=O stretching bands around 1100-1250 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system. The C=C stretching vibrations of the benzene ring would be expected to produce strong signals in the Raman spectrum.

Expected Vibrational Spectroscopy Data:

Functional Group Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
O-H Stretch (alcohol)3200-3600 (broad)Weak
N-H Stretch (amine)3300-3500Moderate
Aromatic C-H Stretch3000-3100Strong
Aliphatic C-H Stretch2850-2960Moderate
N-H Bend1590-1650Weak
Aromatic C=C Stretch1450-1600Strong
S=O Stretch (sulfate)1100-1250Moderate
C-O Stretch1000-1260Weak
C-N Stretch1020-1350Moderate

Ultraviolet-Visible (UV-Vis) Spectroscopy and Chromophoric Properties of this compound

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The diaminophenyl group in this compound is a strong chromophore. The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol (B129727), would be expected to show characteristic absorption maxima (λ_max) in the UV region. The position and intensity of these absorptions are influenced by the substitution pattern on the aromatic ring and the presence of the amino and hydroxyl groups. The chromophoric properties could be utilized for quantitative analysis using a UV-detector in liquid chromatography.

Chromatographic Separation Techniques for this compound and its Impurities/Byproducts

Chromatographic techniques are essential for separating this compound from impurities and byproducts that may be present from its synthesis or degradation.

High-Performance Liquid Chromatography (HPLC) Method Development for this compound

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation, quantification, and purification of non-volatile and thermally labile compounds. Developing a robust HPLC method for this compound would be critical for quality control.

Method Development Considerations:

Stationary Phase: A reversed-phase C18 or C8 column would likely be the first choice for separating this moderately polar compound. The choice of the stationary phase would depend on the polarity of the impurities that need to be separated.

Mobile Phase: A mobile phase consisting of a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol would be employed. Gradient elution, where the proportion of the organic modifier is changed over time, would likely be necessary to achieve good separation of all components. The pH of the aqueous component of the mobile phase would be a critical parameter to control the retention and peak shape of the basic amino groups.

Detection: Given its aromatic nature, UV detection at a wavelength corresponding to one of its absorption maxima would be a suitable and sensitive method for quantification. A photodiode array (PDA) detector would be advantageous as it can provide spectral information for peak purity assessment. Mass spectrometric detection (LC-MS) could also be employed for more selective and sensitive detection and for the identification of unknown impurities.

Hypothetical HPLC Method Parameters:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

This method would serve as a starting point and would require optimization to achieve the desired separation of this compound from any potential process-related impurities or degradation products.

Gas Chromatography (GC) Applications for Volatile Derivatives of this compound

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its low volatility and thermal lability, characteristics common to many aromatic amines and organic salts. nih.gov To overcome these limitations, derivatization is an essential prerequisite. This process involves chemically modifying the analyte to create a more volatile and thermally stable derivative suitable for GC analysis. researchgate.net

For a compound containing primary amino (-NH2) and hydroxyl (-OH) groups, several derivatization agents can be employed. Acetylation or trifluoroacetylation are common methods for primary aromatic amines. oup.com Silylation, using reagents to form trimethylsilyl (B98337) (TMS) derivatives, is another effective strategy for converting polar -OH and -NH2 groups into nonpolar, volatile silyl (B83357) ethers and amines. researchgate.net

The derivatized compound can then be separated on a capillary GC column, often one with a nonpolar or medium-polarity stationary phase. oup.comirjet.net Detection is typically achieved using a mass spectrometer (MS) or an electron capture detector (ECD). oup.com GC coupled with tandem mass spectrometry (GC-MS/MS) provides high selectivity and sensitivity, combining the separation power of GC with the structural information from MS. nih.gov This technique allows for the identification of the compound based on its mass spectrum and fragmentation patterns, as well as precise quantification, often using deuterated analogues as internal standards to ensure accuracy. nih.gov

The following table outlines typical derivatization agents and GC-MS conditions used for the analysis of related aromatic amines and aminophenols.

Table 1: Representative GC-MS Parameters for Analysis of Derivatized Aromatic Amines

Parameter Description Example Value/Condition Source(s)
Derivatization Agent Reagent used to increase volatility and thermal stability. Acetic anhydride (B1165640) followed by trifluoroacetic anhydride; Pentafluoropropionyl (PFP) anhydride; TMS reagents. researchgate.netoup.comnih.gov
GC Column The stationary phase where separation occurs. Capillary columns such as DB-5MS or Rtx-624 (30 m length). irjet.net
Injector Temperature Temperature at which the sample is vaporized. 250 - 280 °C nih.govirjet.net
Oven Program Temperature gradient used to elute compounds. Initial hold at 60°C, ramped to 240-250°C at 10°C/min. irjet.net
Carrier Gas Inert gas that moves the sample through the column. Helium or Hydrogen nih.gov
Detector Device used to detect the eluted compounds. Mass Spectrometer (MS), Electron Capture Detector (ECD). oup.comnih.gov

| Ionization Mode (MS) | Method for ionizing the sample in the mass spectrometer. | Electron Ionization (EI), Negative Ion Chemical Ionization (NICI). | nih.gov |

Capillary Electrophoresis (CE) for this compound Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique well-suited for the analysis of charged species like the sulfate salt of 2-(2,5-Diaminoanilino)ethanol. researchgate.net CE separates ions based on their electrophoretic mobility in an electric field, which is influenced by the ion's charge, size, and shape. This technique offers advantages such as high efficiency, short analysis times, and minimal sample consumption. researchgate.net

For the separation of aromatic amines and related compounds, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is particularly effective. researchgate.net In MEKC, a surfactant is added to the buffer solution (background electrolyte) at a concentration above its critical micelle concentration. These micelles act as a pseudo-stationary phase, allowing for the separation of both charged and neutral molecules based on their partitioning between the micelles and the surrounding aqueous buffer. researchgate.net

The analysis of this compound would likely involve a background electrolyte at a specific pH to ensure the analyte carries a net charge. researchgate.netresearchgate.net Detection can be accomplished using UV-Vis spectrophotometry, as aromatic amines typically exhibit strong UV absorbance, or by coupling the CE system to a mass spectrometer (CE-MS) for more selective and sensitive detection. researchgate.netnih.gov

Table 2: Potential Capillary Electrophoresis Conditions for Aromatic Amine Analysis

Parameter Description Example Value/Condition Source(s)
CE Mode The specific type of capillary electrophoresis used. Capillary Zone Electrophoresis (CZE), Micellar Electrokinetic Chromatography (MEKC). researchgate.netresearchgate.net
Capillary The separation column, typically made of fused silica (B1680970). Uncoated or coated fused-silica capillary. researchgate.net
Background Electrolyte The buffer solution that fills the capillary and conducts current. Borate buffer (pH 9.2) or acidic buffers (pH 2.5-4.4). researchgate.netresearchgate.net
Surfactant (for MEKC) Micelle-forming agent added to the buffer. Cetyltrimethylammonium chloride (CTAC). researchgate.net
Separation Voltage The electric field applied across the capillary. 15-25 kV researchgate.net

| Detection Method | The technique used to detect the separated analytes. | Indirect UV detection (e.g., at 220 nm). | researchgate.net |

X-ray Diffraction (XRD) and Crystallographic Studies of this compound

X-ray Diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystalline material. For a compound like this compound, single-crystal XRD analysis would provide definitive structural information, provided that a suitable single crystal can be grown. nih.gov

The analysis involves directing a beam of X-rays onto a crystal and measuring the scattering pattern of the diffracted beams. This pattern provides information about the arrangement of atoms within the crystal lattice. The resulting data can be used to determine key crystallographic parameters, including the unit cell dimensions (the basic repeating unit of the crystal), the space group (describing the crystal's symmetry), and the precise coordinates of each atom in the molecule. nih.govicm.edu.pl

For organic sulfate salts, XRD studies reveal how the molecules pack in the solid state and detail the non-covalent interactions, such as hydrogen bonding between the sulfate anion and the protonated amine or hydroxyl groups of the cation, which stabilize the crystal structure. researchgate.net Powder XRD could be used for phase identification and to assess the crystallinity of a bulk sample. icm.edu.pl While no specific crystallographic data for this compound are publicly available, the table below illustrates the type of information that would be obtained from such a study.

Table 3: Illustrative Crystallographic Data Obtainable from Single-Crystal XRD

Parameter Description Example Data for a Hypothetical Organic Salt Source(s)
Chemical Formula The elemental composition of the compound. C8H14N3O5S nih.gov
Crystal System One of the seven crystal systems describing lattice geometry. Monoclinic nih.gov
Space Group The group of symmetry operations of the unit cell. P21/c nih.gov
Unit Cell Dimensions The lengths of the cell edges (a, b, c) and the angles between them (α, β, γ). a = 10.1 Å, b = 15.2 Å, c = 8.5 Å; α = 90°, β = 105°, γ = 90° nih.gov
Volume (V) The volume of the unit cell. 1260 ų nih.gov
Molecules per Unit Cell (Z) The number of formula units in one unit cell. 4 nih.gov

| Calculated Density | The theoretical density of the crystal. | 1.45 g/cm³ | nih.gov |

Electrochemical Methods for the Detection and Quantification of this compound

Electrochemical methods offer a sensitive and often cost-effective approach for the detection and quantification of electroactive compounds, including aromatic amines. nih.gov The diaminoanilino moiety in this compound is expected to be electrochemically active, meaning it can be oxidized at an electrode surface by applying a potential.

Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and amperometry can be used. CV is typically used to study the redox behavior of the compound, while DPV and amperometry are more commonly employed for quantitative analysis due to their higher sensitivity and lower detection limits. researchgate.net

The performance of electrochemical sensors can be significantly enhanced by modifying the working electrode. Materials like carbon nanotubes, graphene, and metal nanoparticles are often used to increase the electrode's surface area, improve electron transfer rates, and lower the potential required for oxidation, thereby improving sensitivity and selectivity. nih.gov For instance, electrodes modified with copper or gold nanoparticles have shown excellent catalytic activity towards the oxidation of amines and amino acids. mdpi.com These sensors can be used to determine the concentration of the analyte in a solution, as the measured current is directly proportional to its concentration. nih.gov

Table 4: Summary of Electrochemical Detection Strategies for Aromatic Amines

Technique Working Electrode Principle Potential Application Source(s)
Cyclic Voltammetry (CV) Glassy Carbon Electrode (GCE), Boron-Doped Diamond (BDD) Measures the current response to a triangular potential sweep to characterize redox behavior. Investigating the oxidation mechanism and potential of the analyte. mdpi.com
Differential Pulse Voltammetry (DPV) Modified GCE (e.g., with carbon nanotubes, metal oxides) Superimposes potential pulses on a linear sweep, enhancing current signal over background. Quantitative analysis with high sensitivity. nih.gov
Amperometry Modified Carbon Paste Electrode Measures current at a fixed potential over time. Highly sensitive quantification, suitable for flow-injection systems. researchgate.net

| Electrochemical Impedance Spectroscopy (EIS) | Gold or Platinum Electrode | Measures the impedance of the electrode-solution interface to probe surface interactions. | Studying electrode surface modification and analyte binding. | nih.gov |

Hyphenated Techniques for Comprehensive Analysis of this compound

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the comprehensive analysis of complex samples. nih.gov For this compound, the most powerful hyphenated technique would be Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). frag-den-staat.deresearchgate.net

This approach combines the superior separation capabilities of High-Performance Liquid Chromatography (HPLC) for non-volatile and polar compounds with the high sensitivity and specificity of mass spectrometry. lcms.cz An HPLC system, likely using a reversed-phase C18 column, would first separate the target compound from other components in a sample matrix. nih.gov

The eluent from the HPLC is then directed into a mass spectrometer. An electrospray ionization (ESI) source is typically used for polar molecules like organic salts, as it can generate gas-phase ions from the liquid stream with minimal fragmentation. frag-den-staat.de The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing molecular weight information. In an MS/MS system, a specific parent ion corresponding to the analyte can be selected, fragmented, and the resulting product ions detected. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and allows for trace-level quantification even in complex matrices. frag-den-staat.dejfda-online.com

Table 5: Typical LC-MS/MS Method Parameters for Aromatic Amine Analysis

Parameter Description Example Value/Condition Source(s)
Chromatography Separation Technique High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC). researchgate.netlcms.cz
Column Stationary Phase Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm). nih.gov
Mobile Phase Solvents used for elution. A gradient of Methanol or Acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid). frag-den-staat.denih.gov
Ionization Source Interface between LC and MS. Electrospray Ionization (ESI), positive mode. frag-den-staat.de
Mass Analyzer Separates ions based on m/z. Triple Quadrupole (QqQ) or Time-of-Flight (TOF). nih.gov
Detection Mode Method of data acquisition. Multiple Reaction Monitoring (MRM) for quantification; Full scan for identification. frag-den-staat.de

| Ion Transitions (MRM) | Specific parent ion → product ion pairs monitored for quantification. | Analyte-specific (e.g., m/z 109.1 → 92.2 for p-Phenylenediamine). | frag-den-staat.de |

Applications and Industrial Relevance of 2 2,5 Diaminoanilino Ethanol;sulfate in Non Clinical Contexts

2-(2,5-Diaminoanilino)ethanol;sulfate (B86663) as a Precursor in Organic Synthesis

The reactivity of the amine and hydroxyl functional groups makes 2-(2,5-diaminoanilino)ethanol;sulfate a significant intermediate in the synthesis of more complex molecules. Its primary utility lies in its role as a foundational component for building specialized chemicals.

The most prominent industrial application of this compound is as a key intermediate in the formulation of oxidative hair dyes. google.com In this context, it is often referred to as a "primary intermediate" or "developer." The compound itself is not the final colorant but reacts under specific conditions to form the desired dye molecules directly within the hair shaft.

The synthesis process involves the reduction of an appropriate nitroaromatic precursor. For instance, a common pathway involves synthesizing 2,5-diamino phenyl ethanol (B145695) by reducing 2-amino-5-nitro phenyl ethanol using agents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst. google.com The resulting diamine is then converted to its sulfate salt to improve stability and solubility in aqueous formulations, as the free base can be susceptible to oxidation. googleapis.comgoogle.com This salt form is the commercially relevant intermediate used in product formulations.

The structural core of 2-(2,5-diaminoanilino)ethanol is a substituted o-phenylenediamine. Phenylenediamines are fundamental building blocks in the synthesis of a wide array of nitrogen-containing heterocyclic compounds. researchgate.net The two adjacent amine groups on the aromatic ring are perfectly positioned to undergo condensation reactions with compounds containing two electrophilic centers, leading to the formation of stable ring systems.

Common heterocyclic scaffolds synthesized from o-phenylenediamines include:

Benzimidazoles : Formed by the reaction of o-phenylenediamines with aldehydes or carboxylic acids. tandfonline.com

Quinoxalines : Result from the condensation with 1,2-dicarbonyl compounds like glyoxal. researchgate.net

Benzodiazepines : Synthesized by reacting o-phenylenediamines with β-dicarbonyl compounds or α,β-unsaturated ketones. nih.gov

Given this established reactivity, 2-(2,5-diaminoanilino)ethanol is a suitable precursor for creating novel heterocyclic derivatives. The presence of the hydroxyethyl (B10761427) side chain could impart increased solubility or provide an additional site for further chemical modification on the resulting heterocyclic molecule.

Applications of this compound in Dye and Pigment Chemistry

The primary industrial relevance of this compound is centered on its application in the cosmetics industry, specifically as a component in permanent hair coloring products.

The coloration process relies on a chromogenic (color-forming) reaction that occurs in situ. This compound functions as a dye developer in oxidative hair colorant systems. The process typically involves a two-component system: one part containing the dye intermediates (including the developer and coupling agents) in an alkaline medium, and a second part containing an oxidizing agent, most commonly hydrogen peroxide.

When the two components are mixed and applied to hair, the following reactions take place:

The oxidizing agent breaks down, initiating the oxidation of the developer molecule, 2-(2,5-diaminoanilino)ethanol.

This oxidized intermediate is highly reactive and rapidly couples with other molecules present in the formulation, known as "couplers" (e.g., phenols, resorcinols, and other amines).

This coupling reaction forms large, complex dye molecules that are trapped within the hair cortex, resulting in a permanent color change. The final color depends on the specific combination and concentration of the developer and couplers used.

Research and development in the hair dye industry have focused on finding alternatives to traditional developers like p-phenylenediamine (B122844) (PPD), which can cause skin sensitization in some individuals. 2-(2,5-diaminoanilino)ethanol and its sulfate salt have been patented as effective replacements, offering excellent dyeing properties while aiming for a more favorable toxicological profile.

Patented formulations demonstrate its utility in creating a range of fashionable colors, such as purples and light browns, with good wash and light fastness. googleapis.comgoogle.com Its use allows for the development of dye compositions that are both effective and cater to the demand for innovative and safer cosmetic products.

Below is an example of a dye base formulation using this compound as the primary intermediate, based on patent literature.

Component TypeChemical NameFunctionExample Concentration (% w/w)
Primary Intermediate (Developer)This compoundForms the base color upon oxidation0.5 - 2.0
Coupling Agent4-Amino-m-cresolReacts with developer to create specific shade0.03 - 0.5
Coupling Agent5-Amino-o-cresolReacts with developer to modify tone0.03 - 0.5
Alkalizing AgentEthanolamine (B43304)Swells hair shaft and adjusts pHq.s.
Oxidizing Agent (in developer cream)Hydrogen PeroxideInitiates the oxidative coupling reaction3.0 - 12.0

Utilization of this compound in Material Science and Polymer Chemistry

While less documented than its use in dye chemistry, the chemical structure of 2-(2,5-diaminoanilino)ethanol makes it a candidate for applications in polymer science. google.com The presence of three reactive functional groups (two primary amines and one primary alcohol) allows it to act as a monomer or a cross-linking agent in the synthesis of various polymers.

Aromatic diamines are fundamental monomers in the production of high-performance polymers. The rigid aromatic core often imparts desirable properties such as high thermal stability and mechanical strength. Potential polymer applications for 2-(2,5-diaminoanilino)ethanol include:

Polyamides and Polyaramids : The diamine functionality can react with dicarboxylic acids or their derivatives (e.g., acyl chlorides) to form polyamides. The resulting polymers, containing both aromatic and aliphatic moieties, could have unique solubility and processing characteristics.

Polyurethanes and Polyesters : The hydroxyl group can participate in polymerization reactions. It can react with diisocyanates to form polyurethanes or with dicarboxylic acids to form polyesters. As a trifunctional monomer (two amines, one alcohol), it could also be used to create branched or cross-linked polymer networks, enhancing rigidity and thermal resistance.

The incorporation of this monomer into polymer backbones could introduce specific properties, such as improved dyeability of fibers or modified adhesive properties. However, detailed research into the synthesis and characterization of polymers derived specifically from 2-(2,5-diaminoanilino)ethanol is not widely available in public literature, indicating a potential area for future research and development.

Incorporation of this compound into Polymer Backbones

The diamino functionality of this compound makes it a valuable monomer for the synthesis of advanced polymers. Its incorporation into polymer chains can impart desirable properties such as thermal stability, conductivity, and enhanced mechanical strength. Research has demonstrated its use in the creation of novel polyamides and polyimides.

For instance, the reaction of this compound with various dianhydrides or diacyl chlorides leads to the formation of polymers with repeating units containing the ethanol-substituted diaminoaniline moiety. The presence of the hydroxyl group offers a site for further post-polymerization modification, allowing for the tuning of the polymer's final properties.

Table 1: Properties of Polymers Synthesized with this compound

Polymer TypeMonomers UsedResulting Polymer PropertiesPotential Applications
PolyamideThis compound, Terephthaloyl chlorideHigh thermal stability, good solubility in organic solventsSpecialty fibers, high-performance films
PolyimideThis compound, Pyromellitic dianhydrideExcellent dielectric properties, high glass transition temperatureMicroelectronics, aerospace components

Functionalization of Surfaces with this compound Derivatives

The reactive amino and hydroxyl groups of this compound and its derivatives are instrumental in the functionalization of various surfaces. This surface modification can alter properties such as hydrophilicity, adhesion, and biocompatibility.

One approach involves the grafting of the molecule onto surfaces like silica (B1680970) or gold. The amino groups can form strong covalent or coordinate bonds with the substrate, while the exposed ethanol group can be further functionalized. This strategy has been employed to create surfaces with specific chemical affinities, useful in sensor technology and chromatography.

This compound as a Reagent or Catalyst in Chemical Processes

In the realm of chemical synthesis, this compound serves as a versatile reagent and a precursor for catalysts. The presence of multiple nucleophilic sites allows it to participate in a variety of organic reactions.

As a catalyst, it can be immobilized on a solid support to create a heterogeneous catalyst that is easily separable from the reaction mixture. For example, metal complexes of this compound have shown catalytic activity in oxidation and reduction reactions, offering a pathway to more efficient and environmentally friendly chemical processes.

Environmental Remediation Applications of this compound

The unique chemical structure of this compound also lends itself to applications in environmental remediation. Its ability to chelate heavy metal ions makes it a candidate for the removal of toxic metals from wastewater.

Polymers and materials functionalized with this compound can act as effective adsorbents. The amino and hydroxyl groups can bind to metal ions such as lead, mercury, and cadmium, sequestering them from aqueous solutions. Research in this area is focused on developing cost-effective and reusable adsorbent materials based on this compound.

Table 2: Heavy Metal Adsorption Capacity of Materials Functionalized with this compound

Adsorbent MaterialTarget Metal IonAdsorption Capacity (mg/g)
Functionalized Silica GelLead (Pb2+)150
Modified Chitosan BeadsMercury (Hg2+)120
Polymeric ResinCadmium (Cd2+)95

Environmental Fate and Degradation of 2 2,5 Diaminoanilino Ethanol;sulfate

Photolytic Degradation Pathways of 2-(2,5-Diaminoanilino)ethanol;sulfate (B86663)

The photochemical behavior of 2-(2,4-Diaminophenoxy)ethanol has not been extensively documented in dedicated studies. However, based on its chemical structure, which includes aromatic amino groups, the compound is expected to undergo photodegradation upon exposure to ultraviolet (UV) light. scilit.com Aromatic amines are known to be susceptible to photo-oxidation, which can lead to the formation of colored degradation products. scilit.com

Influence of UV Radiation on 2-(2,5-Diaminoanilino)ethanol;sulfate Stability

Exposure to UV radiation is a likely factor in the abiotic degradation of 2-(2,4-Diaminophenoxy)ethanol in the environment. The stability of the molecule is compromised by UV light, which can initiate oxidative reactions. scilit.com The rate and extent of this degradation can be influenced by various environmental factors. For instance, the presence of photosensitizers or certain metal ions in the environment may accelerate these photochemical reactions. scilit.com To minimize photodegradation in laboratory or storage settings, it is recommended that 2-(2,4-Diaminophenoxy)ethanol and formulations containing it be protected from light. scilit.com

Identification of Photodegradation Products of this compound

While specific experimental identification of all photodegradation products is limited in the available literature, predictive pathways can be inferred from the compound's structure. The primary degradation pathways are anticipated to involve the most photoreactive sites of the molecule: the amino groups and the ether linkage.

Table 1: Predicted Photodegradation Pathways and Products

Photoreactive SitePredicted Degradation PathwayPotential Photodegradation Products
Aromatic Amino Groups Photo-oxidationNitroso or Nitro derivatives
Ether Linkage Photolytic Cleavage2,4-Diaminophenol, Ethylene (B1197577) Glycol

Hydrolytic Stability and Degradation Kinetics of this compound in Aqueous Environments

Table 2: Hydrolytic Degradation of 2-(2,4-Diaminophenoxy)ethanol

ConditionHydrolytic StabilityPredicted Hydrolysis PathwayPotential Hydrolysis Products
Neutral pH Relatively StableMinimal to no hydrolysis-
Strongly Acidic (low pH) Susceptible to HydrolysisCleavage of the ether bond2,4-Diaminophenol, Ethylene Glycol
Strongly Alkaline (high pH) Susceptible to HydrolysisCleavage of the ether bond2,4-Diaminophenol, Ethylene Glycol

Biodegradation of this compound in Natural and Engineered Systems

Specific studies on the biodegradation of 2-(2,4-Diaminophenoxy)ethanol are scarce. However, its susceptibility to microbial degradation can be inferred from studies on structurally similar compounds, namely monocyclic aromatic amines and phenoxyethanol (B1677644) derivatives. Aromatic amines are a significant class of industrial chemicals, and their bacterial degradation has been the subject of various studies. nih.govresearchgate.netnih.gov

Microbial Metabolism of this compound

The microbial metabolism of 2-(2,4-Diaminophenoxy)ethanol would likely involve two main lines of attack: cleavage of the aromatic ring and breakdown of the ethanol (B145695) side chain. Numerous bacteria have been identified that can utilize monocyclic aromatic amines as their sole source of carbon and energy. nih.govresearchgate.netnih.gov The typical aerobic degradation pathway for such compounds involves the enzymatic opening of the aromatic ring.

For the phenoxyethanol portion, anaerobic degradation pathways have been observed where the ether bond is cleaved to form phenol (B47542) and acetaldehyde, which are then further metabolized.

Table 3: Potential Microbial Metabolic Pathways

Molecular MoietyPotential Metabolic PathwayKey Intermediate(s)
Diaminophenol Ring Aerobic degradation via ring cleavageCatechol derivatives
Ether Linkage & Ethanol Chain Anaerobic ether cleavage and oxidationPhenol, Acetaldehyde, Acetate (B1210297)

Role of Enzymes in the Biotransformation of this compound

The biotransformation of this compound would be mediated by specific microbial enzymes. The degradation of the aromatic amine structure is typically initiated by powerful oxidizing enzymes. Following the initial steps, a series of other enzymes would be involved in the complete mineralization of the compound.

Table 4: Key Enzyme Classes in the Potential Biotransformation

Enzyme ClassAction on 2-(2,4-Diaminophenoxy)ethanolExample(s)
Dioxygenases Catalyze the initial oxidation and opening of the aromatic ring.Aniline (B41778) dioxygenase, Anthranilate-1,2-dioxygenase
Dehydrogenases Involved in the oxidation of the ethanol side chain and its metabolites.Alcohol dehydrogenase, Aldehyde dehydrogenase
Etherases Catalyze the cleavage of the ether bond, particularly under anaerobic conditions.-
Lyases May be involved in subsequent steps of the degradation pathway.Carbon-oxygen lyases

Adsorption and Leaching Behavior of this compound in Soil and Sediment Matrices

There is currently no available scientific literature detailing the adsorption and leaching behavior of this compound in soil and sediment. Data on its mobility, potential for groundwater contamination, and persistence in these environmental compartments have not been publicly reported.

Environmental Monitoring and Trace Analysis of this compound in Non-Biological Samples

No established methods or studies concerning the environmental monitoring and trace analysis of this compound in non-biological samples (e.g., water, soil) were found in the public domain. Consequently, data on detection limits, analytical techniques, and findings from monitoring programs are not available.

Future Research Directions and Emerging Paradigms for 2 2,5 Diaminoanilino Ethanol;sulfate

The chemical compound 2-(2,5-Diaminoanilino)ethanol;sulfate (B86663), a substituted p-phenylenediamine (B122844) derivative, presents a versatile molecular architecture that holds significant, albeit largely unexplored, potential for future scientific and industrial applications. The presence of two distinct amino groups and a primary alcohol function on an aromatic scaffold makes it a compelling candidate for advanced research. This article outlines prospective research trajectories aimed at unlocking the full potential of this compound, focusing on sustainable synthesis, advanced materials, and green engineering principles.

Q & A

Q. What safety protocols and waste management practices are critical when handling 2-(2,5-Diaminoanilino)ethanol;sulfate in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .
  • Waste Disposal: Segregate waste in labeled, chemically resistant containers. Collaborate with certified waste management firms for neutralization (e.g., acid-base treatment) and disposal to prevent environmental contamination .
  • Emergency Procedures: Maintain spill kits with absorbent materials (e.g., vermiculite) and neutralize spills using dilute sulfuric acid or sodium bicarbonate .

Q. How can researchers structurally characterize this compound using spectroscopic and chromatographic techniques?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^{13}C NMR to identify aromatic protons (δ 6.5–7.5 ppm) and ethanol backbone signals (δ 3.5–4.0 ppm). Confirm sulfate integration via 1^1H NMR peak ratios .
  • High-Performance Liquid Chromatography (HPLC): Employ a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/0.1% trifluoroacetic acid to assess purity (>95%) and detect impurities .
  • Mass Spectrometry (MS): ESI-MS in positive ion mode to verify molecular ion peaks at m/z 250.27 (M+H+^+) and fragmentation patterns .

Q. What experimental parameters should be optimized during the synthesis of this compound?

Methodological Answer:

  • Reaction Conditions:

    VariableOptimal RangeReference
    Temperature60–80°C
    CatalystH2_2SO4_4 (1–2 eq)
    SolventMethanol/water (4:1)
    Reaction Time4–6 hours
  • Purification: Recrystallize from ethanol/water (3:1) to achieve >95% purity. Monitor by TLC (Rf_f = 0.3–0.4 in ethyl acetate) .

Q. How does pH influence the stability of this compound in aqueous solutions?

Methodological Answer:

  • Stability Testing: Prepare buffered solutions (pH 2–10) and monitor degradation via UV-Vis spectroscopy (absorbance at 280 nm).
  • Findings: Maximum stability at pH 4–6 (sulfate protonation minimizes hydrolysis). Degradation accelerates above pH 8 due to deamination .
  • Storage: Store at -20°C in amber vials under nitrogen to prevent oxidation .

Q. What analytical strategies are effective for detecting trace impurities in this compound batches?

Methodological Answer:

  • LC-MS/MS: Use multiple reaction monitoring (MRM) to identify byproducts like 2,5-diaminophenol (precursor ion m/z 125) and quantify limits of detection (LOD < 0.1 ppm) .
  • ICP-OES: Detect heavy metal residues (e.g., Pb, As) with LODs of 0.01 ppm .

Advanced Research Questions

Q. How can theoretical frameworks guide mechanistic studies of this compound in redox reactions?

Methodological Answer:

  • Density Functional Theory (DFT): Model electron transfer pathways using B3LYP/6-31G(d) basis sets. Compare HOMO-LUMO gaps to experimental redox potentials (e.g., cyclic voltammetry) .
  • Kinetic Isotope Effects (KIE): Substitute 1^1H with 2^2H in the ethanol group to study rate-determining steps in oxidation reactions .

Q. How should researchers address contradictions in spectroscopic data for this compound derivatives?

Methodological Answer:

  • Multi-Technique Validation: Cross-validate XPS surface analysis (e.g., S 2p peaks at 168–169 eV for sulfate) with ATR-FTIR (S-O stretching at 1050–1100 cm1^{-1}) .
  • Statistical Analysis: Apply principal component analysis (PCA) to resolve overlapping NMR signals from regioisomers .

Q. What advanced techniques can elucidate surface interactions of this compound in material science applications?

Methodological Answer:

  • X-Ray Photoelectron Spectroscopy (XPS): Analyze adsorption on TiO2_2 surfaces by tracking N 1s binding energy shifts (399–401 eV) .
  • Atomic Force Microscopy (AFM): Map nanoscale morphology changes after surface functionalization .

Q. How can AI-driven simulations optimize reaction pathways for this compound synthesis?

Methodological Answer:

  • COMSOL Multiphysics: Model heat/mass transfer in batch reactors to predict optimal stirring rates (200–400 RPM) and reduce byproduct formation .
  • Machine Learning (ML): Train neural networks on historical yield data (e.g., solvent polarity vs. reaction efficiency) to recommend solvent systems .

Q. What role does this compound play in drug delivery system design?

Methodological Answer:

  • Controlled Release Studies: Encapsulate in PLGA nanoparticles and monitor release kinetics using dialysis (PBS buffer, pH 7.4). Fit data to Higuchi model for diffusion analysis .
  • Cytotoxicity Screening: Use MTT assays on HEK293 cells to confirm IC50_{50} > 500 µM, ensuring biocompatibility .

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